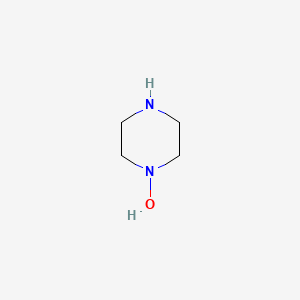

4-Hydroxypiperazine

Descripción general

Descripción

4-Hydroxypiperazine is a hydroxylated derivative of the heterocyclic compound piperidine . It is used as a reagent for the synthesis of acridine derivatives and fibrinogen receptor antagonists .

Synthesis Analysis

The synthesis of 4-Hydroxypiperazine involves several steps. One method involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperazine is C5H11NO . The 3D structure can be viewed using Java or Javascript . The molecular weight is 101.149 g·mol −1 .

Chemical Reactions Analysis

Quantitative Analysis is a branch of analytical chemistry where you determine the “quantity” of an unknown . The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods .

Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Aplicaciones Científicas De Investigación

- Application : 4-Hydroxypiperazine serves as a reagent for synthesizing acridine derivatives and fibrinogen receptor antagonists . Researchers use it as a building block to create novel drug candidates.

- Application : Derivatives of 4-Hydroxypiperazine have been synthesized and tested as anti-inflammatory agents. These compounds show promise in modulating inflammatory responses .

Drug Synthesis and Medicinal Chemistry

Anti-Inflammatory Agents

Mecanismo De Acción

Target of Action

4-Hydroxypiperazine, a hydroxylated derivative of the heterocyclic compound piperidine, is known to interact with various targets. It has been found to be a potent antagonist of the human H3 receptor . The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the synthesis and release of histamine .

Mode of Action

The mode of action of 4-Hydroxypiperazine involves its interaction with its primary targets, such as the H3 receptor. It is presumed to act principally in the subcortical areas, producing what has been described as a central adrenergic blockade . This interaction results in changes in the activity of the receptor, affecting the release of histamine and potentially influencing various physiological processes.

Biochemical Pathways

4-Hydroxypiperazine may affect several biochemical pathways. For instance, it is involved in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . Furthermore, it has been suggested that most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .

Result of Action

The molecular and cellular effects of 4-Hydroxypiperazine’s action are largely dependent on its interaction with its targets. For example, its antagonistic action on the H3 receptor could lead to changes in histamine release, potentially affecting various physiological processes . .

Safety and Hazards

4-Hydroxypiperazine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, Oral (Category 4), H302. It has acute toxicity, Inhalation (Category 3), H331. It has acute toxicity, Dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314. It causes serious eye damage (Category 1), H318. It has a short-term (acute) aquatic hazard (Category 3), H402 .

Propiedades

IUPAC Name |

1-hydroxypiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKGWGUUUVROTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypiperazine | |

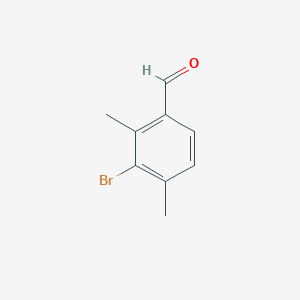

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

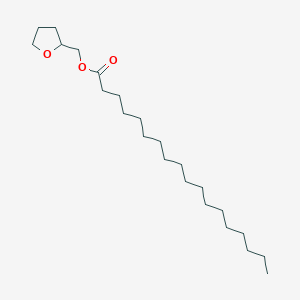

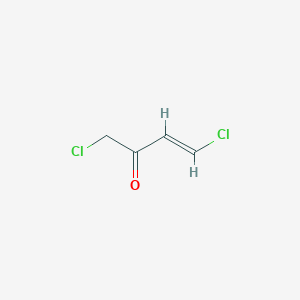

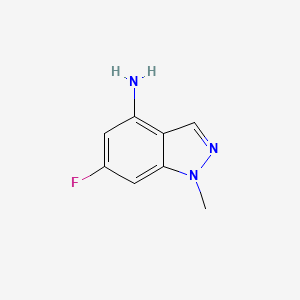

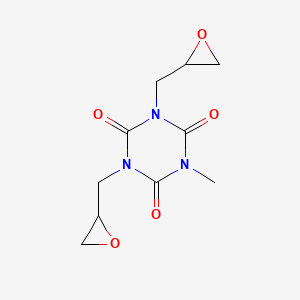

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3193187.png)